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molecular formula C22H24ClFN4 B118499 Revaprazan Hydrochloride CAS No. 178307-42-1

Revaprazan Hydrochloride

Cat. No. B118499
M. Wt: 398.9 g/mol
InChI Key: MALPZYQJEDBIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252076B1

Procedure details

8.12 g (11.2 ml, 80.3 mmole) of triethylamine, 30 ml of n-butanol and 6.58 g (44.1 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 40 ml of ethylene glycol. 10.1 g (40.1 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 130° C. for 30 hours under refluxing to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 14.7 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.CC1C2C(=CC=CC=2)CCN1.[Cl:19]C1C(C)=C(C)N=C(NC2C=CC(F)=CC=2)N=1.[CH3:36][C:37]1[C:38]([N:52]2[CH2:61][CH2:60][C:59]3[C:54](=[CH:55][CH:56]=[CH:57][CH:58]=3)[CH:53]2[CH3:62])=[N:39][C:40]([NH:44][C:45]2[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=2)=[N:41][C:42]=1[CH3:43]>C(O)CO.C(O)CCC>[ClH:19].[CH3:36][C:37]1[C:38]([N:52]2[CH2:61][CH2:60][C:59]3[C:54](=[CH:55][CH:56]=[CH:57][CH:58]=3)[CH:53]2[CH3:62])=[N:39][C:40]([NH:44][C:45]2[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=2)=[N:41][C:42]=1[CH3:43] |f:6.7|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.58 g
Type
reactant
Smiles
CC1NCCC2=CC=CC=C12
Name
Quantity
40 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C)C)NC1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1C(C2=CC=CC=C2CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 130° C. for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
ADDITION
Type
ADDITION
Details
This product was treated

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1C(C2=CC=CC=C2CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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